N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound classified as a piperazine derivative. Piperazines are known for their diverse biological and pharmaceutical activities, including antiviral, anti-inflammatory, and antitumor properties. This compound is particularly noted for its potential applications in medicinal chemistry and drug development.
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride can be synthesized through a reaction involving N-methyl-2-piperazin-1-ylpropanamide and hydrochloric acid. The synthesis typically requires heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to ensure complete reaction and formation of the dihydrochloride salt.
The industrial production of this compound involves large-scale reactions that utilize specialized reactors capable of handling elevated temperatures and pressures. The process is optimized to achieve high yields and purity levels of the final product, often incorporating techniques such as solvent extraction and crystallization to purify the compound further.
The molecular structure of N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride features a piperazine ring attached to a propanamide moiety. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine groups.
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride can undergo various chemical reactions typical of amides and piperazines. These include:
The mechanism of action for N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes relevant to its therapeutic applications. Research indicates potential activity against various biological pathways involved in disease processes, particularly in antimicrobial and antitumor contexts.
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride is typically encountered as a crystalline solid. Its solubility profile suggests good solubility in polar solvents due to the presence of amine and carboxamide functional groups.
The compound exhibits several notable chemical properties:
Relevant safety data indicate that it can cause serious eye irritation (H319), skin irritation (H315), respiratory irritation (H335), and is harmful if swallowed (H302).
N-methyl-2-(piperazin-1-yl)propanamide dihydrochloride has several applications in scientific research:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry, showcasing potential pathways for drug discovery and development across multiple therapeutic areas.
Piperazine ranks as the third most prevalent saturated nitrogen heterocycle in FDA-approved pharmaceuticals, serving as a cornerstone in modern medicinal chemistry. This scaffold’s versatility stems from its unique physicochemical properties: balanced basicity (pKa ~9.5 for monoprotonation) enables pH-dependent ionization, enhancing aqueous solubility while facilitating target engagement through ionic interactions; conformational flexibility allows adaptation to diverse binding pockets; and robust synthetic accessibility supports high-yield derivatization at both nitrogen atoms [2] [7]. Approximately 20% of small-molecule drugs targeting the central nervous system (CNS) incorporate piperazine, capitalizing on its ability to cross the blood-brain barrier via modulated lipophilicity .
Recent therapeutic applications highlight piperazine’s broad utility:
Table 1: Therapeutic Applications of Select Piperazine-Containing Pharmaceuticals
Drug Name | Therapeutic Area | Key Piperazine Function | Target Affinity |
---|---|---|---|
Haloperidol | Antipsychotic | Sigma receptor engagement | S1R Ki = 2.6 nM |
Imatinib | Antineoplastic | Solubility enhancement & kinase binding | Bcr-Abl inhibition |
Nintedanib | Antifibrotic | Pharmacokinetic modulation | Angiokinase inhibition |
Arylpiperazine ADC* | Antibody-Drug Conjugate | Tumor-targeting linker | Cathepsin B cleavage [7] |
*Antibody-Drug Conjugate
Piperazine’s impact on drug disposition is exemplified in platinum(IV)-maleimide anticancer prodrugs, where piperazine linkers increased aqueous solubility >100-fold (up to 370 mM) compared to polyethylene glycol (PEG) analogs. This property enables intravenous administration of highly lipophilic chemotherapeutic hybrids while maintaining albumin-binding capacity for tumor-targeted delivery [7].
N-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride (CAS 1290999-03-9) exemplifies strategic piperazine integration, combining hydrogen-bonding capacity with cationic flexibility. Its molecular architecture comprises:
Table 2: Key Physicochemical Properties of N-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
Property | Value | Significance |
---|---|---|
Molecular formula | C₈H₁₉Cl₂N₃O | Defines elemental composition |
Molecular weight | 244.16 g/mol | Impacts pharmacokinetics |
logP (calculated) | -0.1303 [1] | High hydrophilicity |
Topological polar surface area | 44.37 Ų [1] | Membrane permeability predictor |
Hydrogen bond acceptors | 3 | Target interaction sites |
Hydrogen bond donors | 2 (amide NH + ammonium) | Solubility & binding capacity |
Rotatable bonds | 2 | Conformational flexibility |
The SMILES notation CC(N1CCNCC1)C(NC)=O.[H]Cl.[H]Cl
reveals two rotatable bonds facilitating conformational adaptation: the C2–N1 (piperazine) bond and the amide C–N bond. This flexibility permits optimal orientation for target binding while the N-methyl group reduces amide hydrogen-bonding propensity, modulating lipophilicity [1] .
Synthetic Accessibility: Synthesis typically involves:
Therapeutic Target Implications:
Table 3: Comparative Analysis of Piperazine-Containing Scaffolds in Drug Design
Scaffold Type | Structural Advantages | Therapeutic Applications |
---|---|---|
N-Methyl-2-(piperazin-1-yl)propanamide | Balanced solubility (logP ≈0) & protonation | CNS agents, antitumor prodrugs |
Arylpiperazines | Enhanced receptor affinity via aromatic stacking | α1-Adrenoceptor antagonists [5] |
Sulfonylpiperazines | Metabolic stability & H-bonding | Antivirals, enzyme inhibitors [6] |
Maleimide-piperazines | High aqueous solubility (to 370 mM) | Albumin-targeted anticancer agents [7] |
This scaffold’s chemical space remains underexploited, with computational models predicting >50 viable derivatives retaining optimal properties (cLogP 1–3, TPSA 30–60 Ų). Future directions include chiral resolution to exploit stereoselective pharmacology and hybrid prodrug development leveraging the tertiary amide’s metabolic stability [1] .
Interactive Data Table: Structural Analogs of N-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride
Compound | Molecular Weight | logP | H-Bond Acceptors | Therapeutic Area |
---|---|---|---|---|
N-Methyl-2-(piperazin-1-yl)propanamide diHCl | 244.16 | -0.1303 | 3 | Multitarget [1] |
2-[4-(Benzyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | 361.50 | 4.16 | 3 | S1R agonists (Ki=3.2nM) |
N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide | 439.97 | Not reported | 5 | Biochemical research [6] |
Piperazine-platinum(IV)-maleimide conjugate | ~650 (est.) | -2.1 (est.) | 8 | Anticancer prodrugs [7] |
Note: Data derived from cited search results; est. = estimated
Concluding Remarks
N-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride embodies the strategic integration of piperazine’s dual solubility and target-engagement capabilities within a synthetically tractable scaffold. Its physicochemical profile—marked by low logP, moderate polar surface area, and pH-dependent ionization—positions it as a versatile intermediate for CNS-targeted agents, antimicrobials, and receptor modulators. Future structural optimizations will likely exploit stereochemistry and hybrid pharmacophore approaches to enhance selectivity for emerging therapeutic targets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1